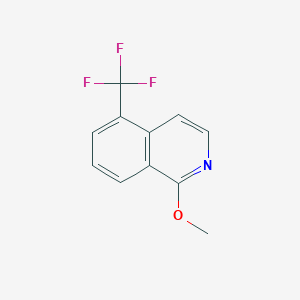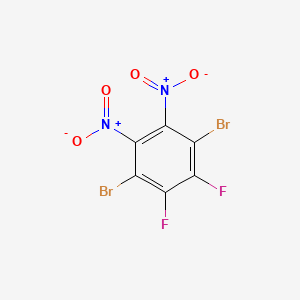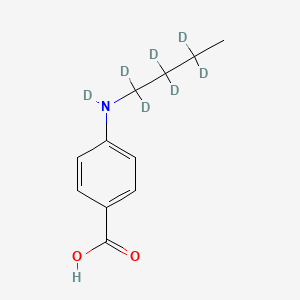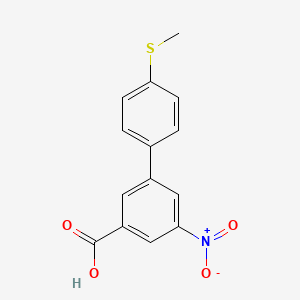
4-N-BUTYLANILINE-D15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-Butylaniline-D15 is a deuterium-labeled derivative of 4-n-butylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C10D15N, and it has a molecular weight of 164.33 g/mol . The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylaniline-D15 typically involves the deuteration of 4-n-butylaniline. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium. Another method involves the use of deuterated reagents in the synthesis of 4-n-butylaniline, ensuring that the final product is fully deuterated .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-pressure reactors and specialized catalysts is common in industrial settings to facilitate efficient deuteration .
化学反応の分析
Types of Reactions: 4-N-Butylaniline-D15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Nitro-4-N-Butylaniline-D15, Nitroso-4-N-Butylaniline-D15.
Reduction: this compound, Deuterated derivatives.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
4-N-Butylaniline-D15 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 4-N-Butylaniline-D15 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the behavior and interaction of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
4-N-Butylaniline: The non-deuterated form of the compound.
4-Methoxyaniline-2,3,5,6-d4: Another deuterium-labeled aniline derivative.
Cytarabine-5,6-d2: A deuterium-labeled nucleoside analog used in cancer research.
Uniqueness: 4-N-Butylaniline-D15 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for detailed tracking and analysis using advanced spectroscopic techniques. This makes it a valuable tool in various scientific disciplines .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-N-BUTYLANILINE-D15 involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-nitrobutane-D15", "aniline", "sodium hydroxide", "butyraldehyde", "hydrochloric acid", "sodium chloride", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 4-nitrobutane-D15 to 4-aminobutane-D15 using sodium hydroxide and hydrogen gas.", "Step 2: Condensation of 4-aminobutane-D15 with butyraldehyde in the presence of hydrochloric acid to form N-(4-aminobutyl)butyramide-D15.", "Step 3: Hydrolysis of N-(4-aminobutyl)butyramide-D15 with sodium hydroxide to form 4-N-butyrylaniline-D15.", "Step 4: Acidification of 4-N-butyrylaniline-D15 with hydrochloric acid to form 4-N-butyrylaniline hydrochloride.", "Step 5: Precipitation of 4-N-butyrylaniline hydrochloride with sodium chloride and isolation of the product by filtration.", "Step 6: Washing of the product with water and drying with sodium sulfate and magnesium sulfate.", "Step 7: Purification of the product by recrystallization from ethyl acetate." ] } | |
CAS番号 |
1219794-89-4 |
分子式 |
C10D15N |
分子量 |
164.33 |
同義語 |
4-N-BUTYLANILINE-D15 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
